molecular formula C7H10BNO4 B1471029 2,3-Dimethoxypyridine-5-boronic acid CAS No. 1346526-61-1

2,3-Dimethoxypyridine-5-boronic acid

Cat. No.: B1471029
CAS No.: 1346526-61-1
M. Wt: 182.97 g/mol
InChI Key: WIFHLSYUKVVFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester is a useful research chemical . It is also known as 2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .


Synthesis Analysis

Pinacol boronic esters, such as this compound Pinacol Ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound Pinacol Ester is represented by the formula C13H20BNO4 . For a more detailed analysis, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP) .


Chemical Reactions Analysis

Boronic acids and their derivatives are used in various chemical reactions. One of the most widely applied transition metal catalysed carbon–carbon bond forming reaction is the Suzuki–Miyaura (SM) coupling . This reaction involves the transmetalation of organoboron reagents to palladium .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound Pinacol Ester can be found in various chemical databases . These databases often include information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties.

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Boronic acids, including derivatives such as 2,3-dimethoxypyridine-5-boronic acid, are pivotal in Suzuki cross-coupling reactions. They have been synthesized and used for creating highly functionalized heteroarylpyridine derivatives, offering moderate to high yields. This methodology enables the construction of complex organic structures, which are valuable in pharmaceuticals, agrochemicals, and organic materials (Smith et al., 2008).

Chemosensors for Biological Active Substances

Boronic acids play a crucial role in developing fluorescent chemosensors for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. Their interaction with cis-1,2- or 1,3-diols forms cyclic esters, enabling the detection of these substances through changes in fluorescence properties. This application is significant for disease diagnosis, environmental monitoring, and biochemical research (Huang et al., 2012).

Enantioselective Organic Synthesis

Boronic acids, including those derived from 2,3-dimethoxypyridine, have been utilized as catalysts in enantioselective synthesis, such as in the aza-Michael addition of hydroxamic acids to quinone imine ketals. This showcases the versatility of boronic acids in asymmetric synthesis, enabling the production of chiral molecules that are important in the development of new pharmaceuticals (Hashimoto et al., 2015).

Materials Science and Polymer Chemistry

Boronic acids are integral in materials science and polymer chemistry for creating dynamic covalent networks, responsive hydrogels, and self-healing materials. Their ability to form reversible bonds with diols and other entities enables the development of stimuli-responsive materials, which have applications in drug delivery, tissue engineering, and smart coatings (Cambre & Sumerlin, 2011).

Sensing Applications

The unique properties of boronic acids, including their ability to form complexes with diols, have been exploited for sensing applications. This includes the development of colorimetric sensors for detecting fluoride ions and other analytes in various environmental and biological matrices. Such sensors are essential tools for environmental monitoring, healthcare, and industrial process control (Wade & Gabbaï, 2009).

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethoxypyridine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . These conditions are typically mild and tolerant of various functional groups . The stability and environmental benignity of the organoboron reagent also play a role in the efficacy and stability of the compound .

Safety and Hazards

Safety data sheets provide information on the potential hazards of chemicals. For example, the safety data sheet for a similar compound, 2,6-Dimethoxypyridine-3-boronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle such chemicals with appropriate protective equipment and in a well-ventilated area .

Future Directions

The future directions of research on 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester and similar compounds could involve further exploration of their synthesis, reactivity, and applications in various fields. For instance, borinic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Further advances in the synthesis of these compounds could expand their potential applications .

Biochemical Analysis

Biochemical Properties

2,3-Dimethoxypyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, facilitating the transfer of functional groups and enhancing reaction efficiency .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition or activation of enzymes by binding to their active sites. This binding can either block the enzyme’s activity or enhance its catalytic efficiency, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may influence the pentose phosphate pathway or glycolysis by altering the activity of enzymes such as glucose-6-phosphate dehydrogenase or pyruvate kinase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport of this compound is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

(5,6-dimethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHLSYUKVVFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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